molecular formula C11H12O2 B2819141 4-[(Allyloxy)methyl]benzaldehyde CAS No. 216384-74-6

4-[(Allyloxy)methyl]benzaldehyde

Cat. No.: B2819141
CAS No.: 216384-74-6
M. Wt: 176.215
InChI Key: FAWLNHRXGPSAPD-UHFFFAOYSA-N
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Description

4-[(Allyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C10H10O2. It is also known as 4-allyloxybenzaldehyde. This compound is characterized by the presence of an allyloxy group attached to a benzaldehyde moiety. It is a clear, slightly yellow viscous liquid with a molecular weight of 162.19 g/mol .

Preparation Methods

4-[(Allyloxy)methyl]benzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with allylbromide in the presence of a base . The reaction typically involves the use of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction conditions include heating the mixture to a temperature range of 150-152°C under reduced pressure (18 mmHg) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-[(Allyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include cobalt(II) chloride for chemoselective dithioacetalization , and various acids and bases depending on the desired transformation. Major products formed from these reactions include carboxylic acids, alcohols, and acetals.

Mechanism of Action

The mechanism of action of 4-[(Allyloxy)methyl]benzaldehyde involves its interaction with various molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity . The allyloxy group can also participate in various chemical reactions, leading to the formation of different products that exert specific biological effects.

Comparison with Similar Compounds

4-[(Allyloxy)methyl]benzaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its allyloxy group, which imparts specific reactivity and makes it suitable for particular synthetic and research applications.

Properties

IUPAC Name

4-(prop-2-enoxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-7-13-9-11-5-3-10(8-12)4-6-11/h2-6,8H,1,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWLNHRXGPSAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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